molecular formula C12H16 B14493488 Dispiro(2.0.2.6)dodeca-1,5-diene CAS No. 64371-17-1

Dispiro(2.0.2.6)dodeca-1,5-diene

Cat. No.: B14493488
CAS No.: 64371-17-1
M. Wt: 160.25 g/mol
InChI Key: WNUNWMHZBCIDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro(2.0.2.6)dodeca-1,5-diene is an organic compound with the molecular formula C12H16. It is characterized by its unique structure, which includes two spiro-connected cyclohexane rings and a diene system. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro(2.0.2.6)dodeca-1,5-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a cyclohexane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dispiro(2.0.2.6)dodeca-1,5-diene can undergo various types of chemical reactions, including:

    Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation of the diene can lead to the formation of saturated spiro compounds.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the diene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated spiro compounds.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Dispiro(2.0.2.6)dodeca-1,5-diene has several applications in scientific research:

    Chemistry: It is used as a model compound to study spirocyclic systems and their reactivity.

    Medicine: Research into its potential as a scaffold for drug development.

    Industry: Used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Dispiro(2.0.2.6)dodeca-1,5-diene in chemical reactions involves the interaction of its diene system with various reagents. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound. Molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Dispiro(2.0.2.5)dodeca-1,5-diene
  • Dispiro(2.0.2.7)dodeca-1,5-diene

Comparison

Dispiro(2.0.2.6)dodeca-1,5-diene is unique due to its specific spirocyclic structure and the positioning of the diene system. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for studying spirocyclic chemistry.

Properties

CAS No.

64371-17-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

dispiro[2.0.24.63]dodeca-1,5-diene

InChI

InChI=1S/C12H16/c1-2-4-6-12(9-10-12)11(5-3-1)7-8-11/h7-10H,1-6H2

InChI Key

WNUNWMHZBCIDFD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(C=C2)C3(CC1)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.